

Application Notes and Protocols for Studying SWI/SNF Complex Disruption Using PRT3789

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Compound of Interest

Compound Name: PRT3789
Cat. No.: B15623699

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Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling complex that plays a fundamental role in regulating gene expression.^[1]^[2] Mutations and dysregulation of SWI/SNF complex subunits are implicated in approximately 20% of human cancers, highlighting its significance as a therapeutic target.^[1] The catalytic subunits of the complex, SMARCA4 (BRG1) and SMARCA2 (BRM), are essential for its chromatin remodeling activity.^[3]^[4]^[5] In cancers with loss-of-function mutations in SMARCA4, cancer cells become highly dependent on the paralog SMARCA2 for survival, a concept known as synthetic lethality.^[3]^[4]^[6]^[7]

PRT3789 is a first-in-class, potent, and selective targeted protein degrader of SMARCA2.^[3]^[4]^[7] It operates by inducing the formation of a ternary complex between SMARCA2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.^[4]^[7] This selective degradation of SMARCA2 in SMARCA4-deficient cancer cells disrupts the integrity of the residual SWI/SNF complex, leading to anti-proliferative effects and tumor growth inhibition.^[3]^[7]^[8] These application notes provide detailed protocols for utilizing **PRT3789** to study SWI/SNF complex disruption and its downstream consequences.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and selectivity of **PRT3789** from preclinical studies.

Table 1: In Vitro Potency and Selectivity of **PRT3789**

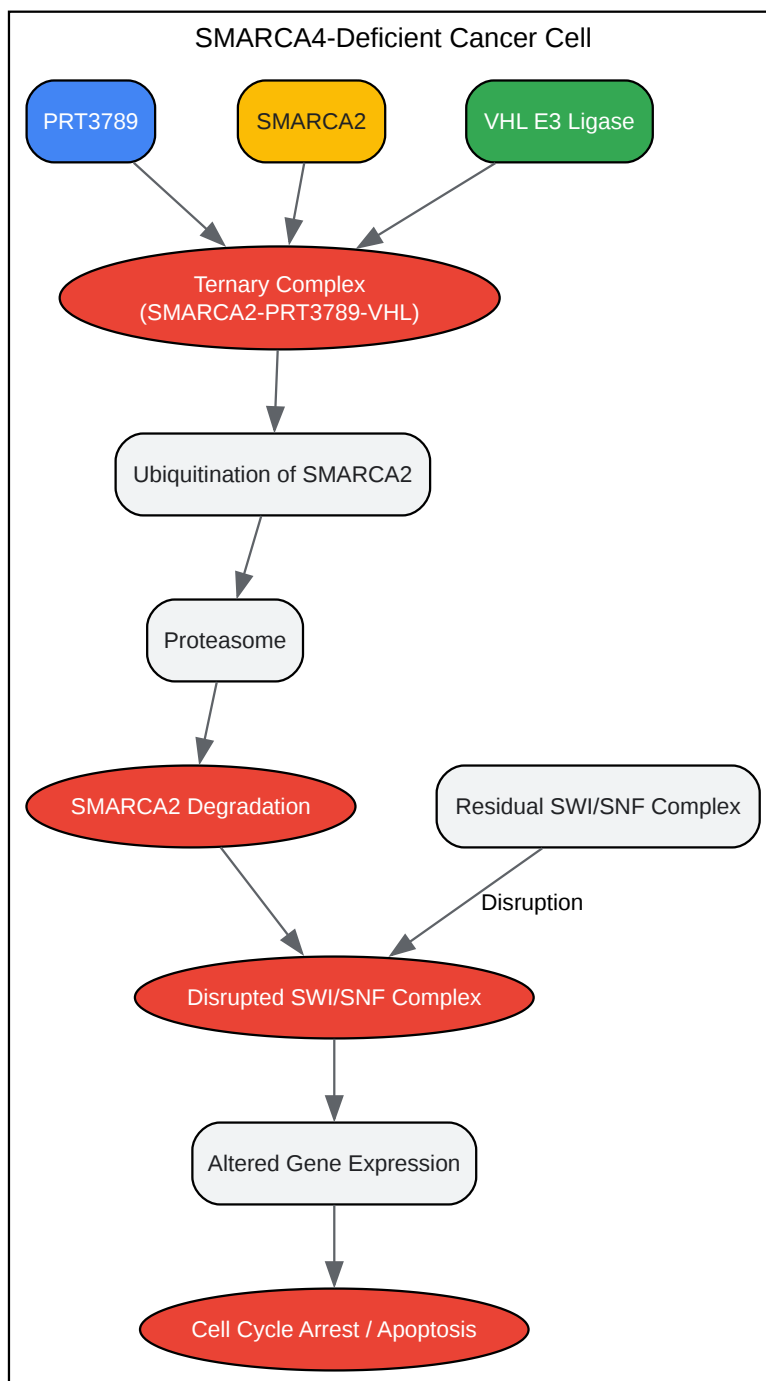
Cell Line	Genotype	PRT3789 IC50	Notes	Reference
NCI-H1693	SMARCA4-deleted	Potent Inhibition	Concentration-dependent inhibition of cell proliferation.	[3]
OCI-AML3	AML	Not specified	Inhibits AML cell proliferation.	[9]
Various AML cell lines	AML	Potent	Shows anti-proliferation activity in a broad panel of AML cell lines, including those resistant to Venetoclax.	[9]
SMARCA4 WT cancer cells	SMARCA4 WT	Minimal Effect	Does not significantly inhibit the proliferation of SMARCA4 wild-type cancer cells.	[3] [8]

Table 2: In Vivo Efficacy of **PRT3789**

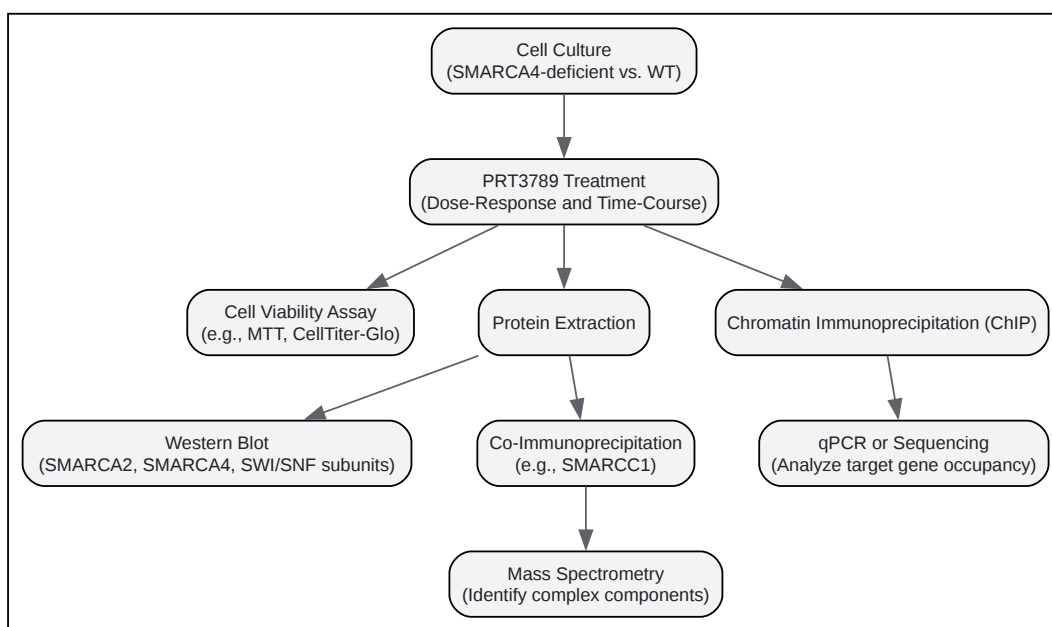
Model	Tumor Type	Treatment	Outcome	Reference
SMARCA4-del NSCLC CDX Model	Non-Small Cell Lung Cancer	PRT3789 Monotherapy	Significant dose- related inhibition of tumor growth.	[3] [8]
SMARCA4-del NSCLC PDX Model	Non-Small Cell Lung Cancer	PRT3789 Monotherapy	Significant inhibition of tumor growth and induction of regression.	[8]
OCI-AML3 CDX Model	Acute Myeloid Leukemia	PRT3789 Monotherapy	Suppresses tumor growth at well-tolerated doses.	[9]
SMARCA4 WT Cancer CDX Model	SMARCA4 Wild- Type	PRT3789 Monotherapy	No effect on tumor growth.	[3]

Signaling Pathways and Experimental Workflows

PRT3789 Mechanism of Action



Experimental Workflow for Studying PRT3789 Effects



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